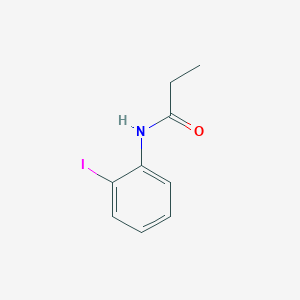
4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide, also known as Bromo-DMA, is a chemical compound that belongs to the family of phenethylamines. It is a potent hallucinogenic drug that has been used in scientific research to study the mechanism of action of hallucinogens and their potential therapeutic applications.
Mécanisme D'action
4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide acts as a partial agonist of the serotonin 5-HT2A receptor, which is thought to be responsible for its hallucinogenic effects. It has been shown to increase the release of the neurotransmitter glutamate, which is involved in the regulation of mood, perception, and cognition. 4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide also activates the mTOR signaling pathway, which is involved in the regulation of cell growth and metabolism.
Biochemical and Physiological Effects:
4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide has been shown to induce a variety of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and visual hallucinations. It has also been shown to increase the release of the neurotransmitter glutamate, which is involved in the regulation of mood, perception, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide has several advantages for lab experiments. It is a potent hallucinogen that can be used to study the mechanism of action of hallucinogens and their potential therapeutic applications. However, it also has several limitations. It is a controlled substance that requires special permits to handle and use. It is also difficult to obtain and expensive.
Orientations Futures
There are several future directions for research on 4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide. One direction is to study its potential therapeutic applications. It has been shown to activate the mTOR signaling pathway, which is involved in the regulation of cell growth and metabolism. This suggests that it may have potential as a treatment for certain types of cancer. Another direction is to study its effects on the brain and behavior. It has been shown to increase the release of the neurotransmitter glutamate, which is involved in the regulation of mood, perception, and cognition. This suggests that it may have potential as a treatment for certain psychiatric disorders. Finally, more research is needed to understand the long-term effects of 4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide on the brain and body.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide involves several steps. The first step is the synthesis of 2,4-dimethyl-5-nitrophenylacetic acid, which is then converted to its corresponding amide by reacting it with 4-bromo-3,5-dimethoxybenzoyl chloride. The resulting amide is then reduced to the final product, 4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide, using lithium aluminum hydride.
Applications De Recherche Scientifique
4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide has been used in scientific research to study the mechanism of action of hallucinogens and their potential therapeutic applications. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide has also been shown to activate the mTOR signaling pathway, which is involved in the regulation of cell growth and metabolism.
Propriétés
Nom du produit |
4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide |
|---|---|
Formule moléculaire |
C17H18BrNO3 |
Poids moléculaire |
364.2 g/mol |
Nom IUPAC |
4-bromo-N-(2,4-dimethylphenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C17H18BrNO3/c1-10-5-6-13(11(2)7-10)19-17(20)12-8-14(21-3)16(18)15(9-12)22-4/h5-9H,1-4H3,(H,19,20) |
Clé InChI |
KQKNRVNMUKHURV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253120.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253121.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B253123.png)
![N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B253124.png)




![N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide](/img/structure/B253137.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)
